N-Boc-L-valinol

Übersicht

Beschreibung

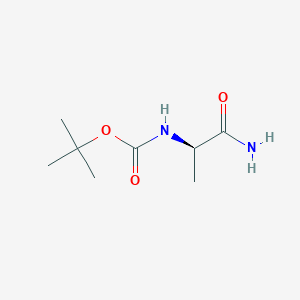

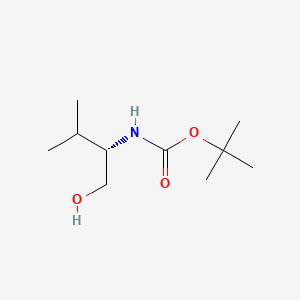

N-Boc-L-valinol is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Catalytic Reactions and Heterocycle Synthesis N-Boc-L-valinol derivatives have been utilized in Pd(II)-catalyzed aza-Wacker reactions, which are significant for the synthesis of 1,3-heterocycles like saturated oxazolidines and imidazolidines. These reactions are notable for their high diastereoselectivity, especially when using this compound derivatives, resulting in distinct stereochemical outcomes (Elliott et al., 2011).

2. Diastereoselective Reactions In another study, the use of N-Boc-protected L-valinol in diastereoselective imino-pinacol coupling reactions was explored. These reactions, promoted by Mg(0) and a Grignard reagent, achieved high levels of diastereoselectivity, illustrating the value of this compound in stereocontrolled organic synthesis (Kitajima et al., 2015).

3. Synthesis of Amino Acid Derivatives The synthesis of N-Boc-amino acid derivatives, including those derived from valinol, has been reported, demonstrating their potential in creating compounds with antimicrobial properties. This synthesis involves coupling reactions that result in high yield and purity, highlighting the utility of this compound in medicinal chemistry (Khattab, 2005).

4. Enantioselective Catalysis this compound has been used as a ligand in palladium-catalyzed annulation reactions to create ferrocenes with planar chirality. These reactions achieved excellent enantioselectivity, underlining the role of this compound in asymmetric synthesis (Shi et al., 2013).

5. Pharmaceutical Applications In pharmaceutical research, this compound has been implicated in the synthesis of specific peptide inhibitors. For example, it was used in the design and synthesis of a potent and specific renin inhibitor with a prolonged duration of action in vivo, demonstrating its utility in the development of therapeutics (Thaisrivongs et al., 1986).

Wirkmechanismus

Mode of Action

As a building block, N-Boc-L-valinol’s mode of action is primarily chemical rather than biological. It is used in the synthesis of other compounds, where it can contribute its amino alcohol structure to the final product .

Biochemical Pathways

This compound is involved in the synthesis of various organic compounds. For instance, it is used as a raw material in the synthesis of pure β-amino acids and in the efficient synthesis of tetrahydroisoquinoline . It can also be used in a one-pot method to convert amino acid esters into N-derived 2-azetidinones .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it could have good bioavailability if used in a biological context .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds. Its amino alcohol structure makes it a versatile building block in organic synthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and in a dry environment . Its reactivity may also be affected by temperature and the presence of other chemicals .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-Boc-L-valinol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetohydroxyacid synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This compound acts as a substrate for this enzyme, facilitating the production of valine, leucine, and isoleucine. Additionally, it interacts with transaminase B, which catalyzes the transfer of amino groups, further contributing to amino acid metabolism .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly the PI3K/Akt1 signaling pathway, which plays a vital role in cell growth and survival. By modulating this pathway, this compound can impact gene expression and cellular metabolism. Studies have shown that it can enhance the expression of genes involved in protein synthesis and energy production, thereby promoting cell proliferation and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetohydroxyacid synthase and transaminase B, inhibiting or activating their functions. This binding can lead to changes in enzyme activity, resulting in altered metabolic flux and gene expression. Furthermore, this compound can influence the stability and degradation of proteins, thereby affecting their overall function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to enhance metabolic activity and promote cell proliferation. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It serves as a precursor for the biosynthesis of valine, leucine, and isoleucine. The metabolic pathways involving this compound include the action of enzymes such as acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B. These enzymes catalyze the conversion of this compound into its respective amino acids, contributing to overall metabolic flux and maintaining metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to specific cellular compartments. The compound can accumulate in certain tissues, influencing its overall bioavailability and activity. The transport and distribution of this compound are crucial for its effective functioning in biochemical reactions and cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals. This subcellular localization is essential for its role in regulating metabolic pathways and cellular processes .

Eigenschaften

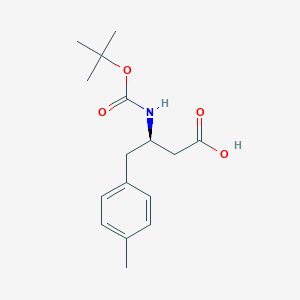

IUPAC Name |

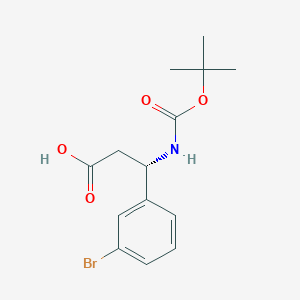

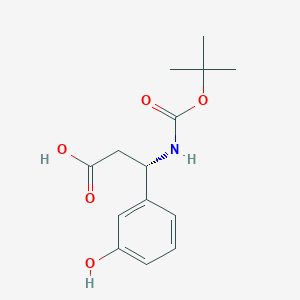

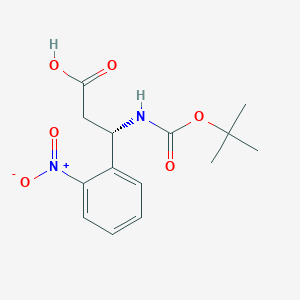

tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRRYDVICNJGC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427366 | |

| Record name | N-Boc-L-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-14-0 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-L-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-valinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.